molecular formula C23H18N2OS B5400090 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline

Cat. No. B5400090
M. Wt: 370.5 g/mol
InChI Key: UBNOVHSGGCEKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline, also known as DTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline also inhibits the activity of COX-2, which is an enzyme responsible for the production of inflammatory cytokines. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, neurotransmission, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells exposed to oxidative stress.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has several advantages for lab experiments. It can be easily synthesized using a multi-step synthetic route and purified using various purification techniques. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to exhibit potent pharmacological effects at low concentrations, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has certain limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has not been extensively studied for its toxicological profile, which can limit its application in preclinical studies.

Future Directions

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has shown promising results in various scientific research applications, and several future directions can be explored to further understand its pharmacological properties. One of the future directions is to study the structure-activity relationship of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline and its analogs to identify the key pharmacophores responsible for its pharmacological effects. Another future direction is to study the pharmacokinetics and toxicology of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline in animal models to determine its safety and efficacy for clinical trials. Moreover, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be further studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.

Synthesis Methods

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be synthesized through a multi-step synthetic route. The first step involves the synthesis of 2-(2-thienyl)quinoline, which is then reacted with 3,4-dihydro-1(2H)-quinolinone to obtain 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline. The purity and yield of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the major contributors to the pathogenesis of these diseases.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-23(25-13-5-8-16-7-1-4-11-21(16)25)18-15-20(22-12-6-14-27-22)24-19-10-3-2-9-17(18)19/h1-4,6-7,9-12,14-15H,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNOVHSGGCEKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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